![molecular formula C12H15N3OS B7632946 4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)
4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole
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Overview
Description
4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a triazole derivative and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in inflammation, cancer cell growth, and microbial growth. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have antimicrobial effects against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole in lab experiments is its potential to be used as a therapeutic agent. It has shown promising results in various preclinical studies and may have potential for clinical use in the future. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole. One potential direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-cancer agent in clinical trials. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole involves the reaction of cyclopropylamine, 2-methylfuran-3-thiol, and 4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-11(5-6-16-8)17-7-12-14-13-9(2)15(12)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVOZHGGBJPXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC2=NN=C(N2C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole |
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